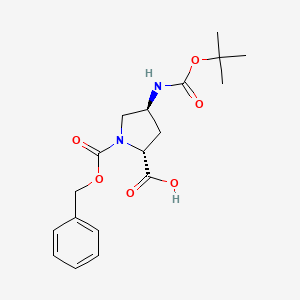

(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

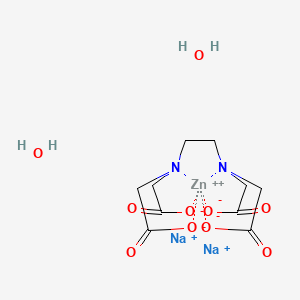

“(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C25H28N2O6 . It is a solid substance that should be stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.51 . It has a boiling point of approximately 650.2±55.0 C at 760 mmHg . It is a solid substance .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

This compound is utilized in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the formation of peptide bonds that are resistant to proteolytic degradation, making it an essential ingredient in the development of peptide-based therapeutics. It serves as a building block in creating new molecules with potential medicinal properties, particularly in the realm of enzyme inhibitors and receptor modulators .

Proteomics Research

In proteomics, this compound aids in the study of protease functions by acting as a protease inhibitor. It can be used to modify the structure of peptides and proteins, thereby altering their interaction with proteases. This application is crucial for understanding disease mechanisms and developing targeted treatments .

Material Science

The compound’s ability to form stable, biocompatible polymers makes it valuable in material science. It can be used to create novel polymeric materials for medical implants or drug delivery systems, where controlled release and biodegradability are essential .

Agricultural Chemistry

In agricultural research, derivatives of this compound are explored for their potential use in developing new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can interact with specific enzymes or receptors in pests, offering a targeted approach to crop protection .

Chemical Synthesis

As a chiral building block, this compound is significant in chemical synthesis, especially in creating enantiomerically pure substances. Its stereochemistry is beneficial in synthesizing complex molecules with multiple chiral centers, which are often found in natural products and pharmaceuticals .

Biotechnological Applications

In biotechnology, this compound’s role extends to the design of biosensors and biochips. It can be used to immobilize enzymes or antibodies on surfaces, which is fundamental in the development of diagnostic tools and in the field of bioanalytics .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

The primary targets of (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid are currently unknown. This compound is a derivative of pyrrolidine, a cyclic secondary amine

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The specific changes resulting from these interactions are currently unknown.

Pharmacokinetics

The compound’s molecular weight (23026 g/mol ) suggests that it may have favorable absorption and distribution properties. The presence of the tert-butoxycarbonyl (Boc) group may also influence its metabolic stability .

Action Environment

The action, efficacy, and stability of (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid may be influenced by various environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that moisture and temperature may affect its stability. The compound’s efficacy may also be influenced by the pH and ionic strength of its environment.

Propiedades

IUPAC Name |

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOAECQYPSHMZ-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)

![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)